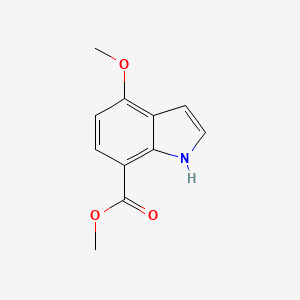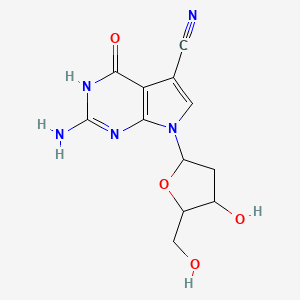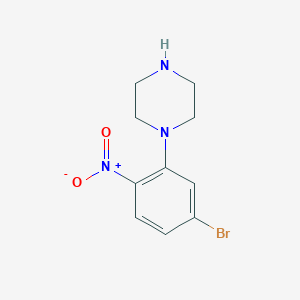
1-(5-Bromo-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12BrN3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(5-Bromo-2-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
1-(5-Bromo-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the piperazine ring may be oxidized under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reduction of the nitro group results in the formation of 1-(5-Bromo-2-aminophenyl)piperazine .
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
The pathways involved in its mechanism of action depend on the specific biological context. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(5-Bromo-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromo-2-nitrophenyl)piperazine: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.
1-(5-Chloro-2-nitrophenyl)piperazine: The substitution of bromine with chlorine can affect the compound’s chemical properties and interactions with biological targets.
1-(5-Bromo-2-aminophenyl)piperazine: This compound is a reduction product of this compound and exhibits different chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN3O2 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
GKMLYVXGRUVSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


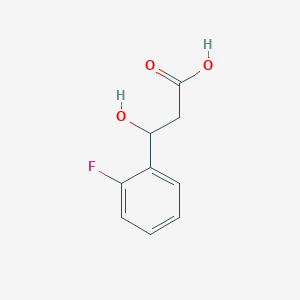


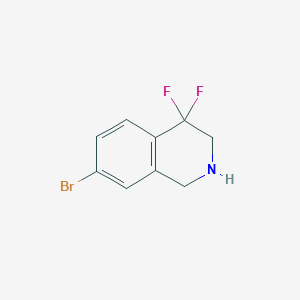

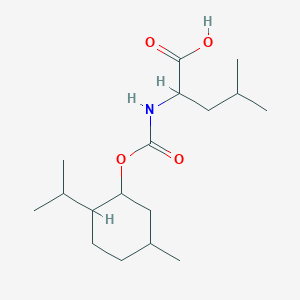
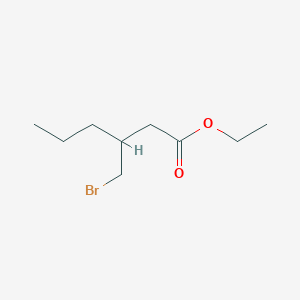
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
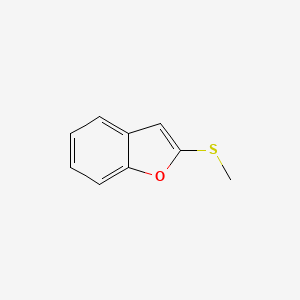
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
